BenchChemオンラインストアへようこそ!

Amitriptynol

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Amitriptynol is the official Amitriptyline EP Impurity D and USP Related Compound B, distinguished by a tertiary alcohol at the C-5 position of the dibenzocycloheptene ring. This structural feature imparts unique HILIC/RP-HPLC retention behavior and detector response that cannot be replicated by amitriptyline or other related impurities. Substituting this standard in validated methods leads to quantification failure, making it mandatory for ICH Q3B(R2)-compliant impurity profiling, oxidative-degradation monitoring, and ANDA stability submissions.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 1159-03-1
Cat. No. B195594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptynol
CAS1159-03-1
Synonyms5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O
InChIInChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3
InChIKeyONSQUXZPOPTSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Amitriptynol (CAS 1159-03-1): A Pharmacopeial Impurity Reference Standard for Tricyclic Antidepressant Quality Control


Amitriptynol (CAS 1159-03-1), chemically designated as 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol with molecular formula C20H25NO and molecular weight 295.4 g/mol [1], is a recognized pharmacopeial impurity of the tricyclic antidepressant (TCA) amitriptyline [2]. It is formally classified as Amitriptyline EP Impurity D and Amitriptyline USP Related Compound B, serving as a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [3]. Unlike the parent drug amitriptyline, which is a tertiary amine, amitriptynol features a tertiary alcohol at the C-5 position of the dibenzocycloheptene ring system, a structural distinction that imparts unique chromatographic behavior and stability characteristics essential for impurity profiling [4].

Why Amitriptynol Cannot Be Substituted with Generic Amitriptyline or Other In-Class Impurities


Amitriptynol is not a generic antidepressant but a specific pharmacopeial impurity with defined regulatory acceptance criteria. Substituting amitriptynol with amitriptyline or other related impurities (e.g., nortriptyline, impurity A, B, C, F, G) in analytical workflows leads to method failure due to fundamentally different chromatographic retention mechanisms, detector response factors, and stability-indicating properties [1]. Amitriptynol exhibits distinct hydrophilic interaction liquid chromatography (HILIC) retention behavior on silica, amide, and diol columns compared to amitriptyline and other impurities, with unique dual HILIC/RP-HPLC transitional points that require specific method conditions for accurate quantification . Furthermore, forced degradation studies demonstrate that amitriptynol and other impurities are formed under different stress conditions (oxidative, thermal, photolytic, acid–base), meaning that impurity profiling cannot rely on a single surrogate compound [2]. The quantitation linearity ranges for amitriptynol (as impurity-B) differ from those of nortriptyline and impurity-A, necessitating compound-specific calibration for regulatory compliance [2].

Quantitative Differentiation of Amitriptynol: Validated Analytical Performance Data


Validated RP-HPLC Quantitation Linearity Range for Amitriptynol (Impurity-B)

Amitriptynol (designated as impurity-B in the study) exhibits a specific, validated quantitation linearity range of 0.12–1.63 μg/mL in a stability-indicating RP-HPLC method, which differs from the ranges established for amitriptyline hydrochloride (255.49–766.48 μg/mL for assay; 0.12–1.67 μg/mL for impurity determination), nortriptyline (0.12–1.68 μg/mL), impurity-A (0.12–1.64 μg/mL), and impurity-E (0.11–1.54 μg/mL) [1]. This differentiation is critical for accurate calibration and regulatory compliance.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

HILIC Retention Mechanism Dominance: Amitriptynol (Impurity-D) vs. Amitriptyline

In hydrophilic interaction liquid chromatography (HILIC), amitriptynol (impurity-D) demonstrates a distinct retention mechanism profile compared to amitriptyline. On a silica column, cation exchange dominates the overall retention for ionized analytes such as amitriptynol, whereas amitriptyline exhibits a more balanced contribution from both adsorption and partition mechanisms . Dual HILIC/RP-HPLC retention mechanisms were developed, and transitional points between HILIC and RP-HPLC mechanisms were calculated for amitriptyline and its impurities A, B, C, D, F, and G on amide, diol, and silica columns, with each impurity showing unique transitional points .

Chromatography HILIC Impurity Separation

Forced Degradation Profile: Amitriptynol Formation Under Specific Stress Conditions

The stability-indicating RP-HPLC method confirmed that amitriptynol (impurity-B) and other impurities are generated under distinct forced degradation conditions. Significant oxidative degradation was observed for amitriptyline HCl, leading to the formation of multiple impurities including amitriptynol, while thermal, photolytic, acid, and base stress conditions produced different impurity profiles [1]. The method's specificity was validated by resolving all degradation products from the parent peak and from each other, with amitriptynol showing a unique retention time and spectral purity under the described conditions [1].

Stability Studies Forced Degradation Impurity Generation

Validated Application Scenarios for Amitriptynol in Pharmaceutical Quality Control


Analytical Method Development and Validation for ANDA Submissions

Amitriptynol serves as a critical reference standard for developing and validating HPLC or UHPLC methods intended for Abbreviated New Drug Application (ANDA) submissions for generic amitriptyline products. The validated quantitation linearity range of 0.12–1.63 μg/mL [1] enables accurate impurity quantification at levels required by regulatory agencies (typically 0.1% or 0.15% threshold). The compound-specific retention behavior on HILIC and RP columns ensures that methods can be optimized to resolve amitriptynol from the parent drug and other process-related impurities, satisfying ICH Q3B(R2) guidelines for impurity profiling.

Forced Degradation and Stability Studies for Shelf-Life Determination

Due to its formation primarily under oxidative stress conditions [1], amitriptynol is a key marker for monitoring oxidative degradation of amitriptyline drug substances and products. Stability protocols that include amitriptynol as a specified impurity enable accurate shelf-life predictions and justification of storage conditions (e.g., antioxidant addition, inert atmosphere packaging). The stability-indicating nature of the validated RP-HPLC method [1] allows simultaneous monitoring of amitriptynol alongside other degradation products, streamlining regulatory stability submissions.

Quality Control Release Testing and Batch-to-Batch Consistency

In commercial manufacturing of amitriptyline hydrochloride APIs and finished dosage forms, amitriptynol is used as a reference standard for quality control (QC) release testing. Its unique retention time and spectral properties, confirmed by PDA detection at 215 nm [1], allow QC laboratories to establish acceptance criteria and trend impurity levels across batches. The availability of EP and USP grade reference material [2] ensures traceability and compliance with compendial monographs, which is essential for GMP manufacturing and regulatory inspections.

Preparative Chromatography and Isolation for Toxicology Studies

The scalable HPLC method described for amitriptynol separation [3] is suitable for preparative isolation of this impurity from reaction mixtures or stressed samples. Isolated amitriptynol can then be used for structural characterization, preparation of impurity-spiked samples for method validation, or toxicological assessment as required by ICH M7 guidelines for mutagenic impurities. The method's compatibility with mass spectrometry (when phosphoric acid is replaced with formic acid) [3] facilitates LC-MS identification and purity confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitriptynol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.